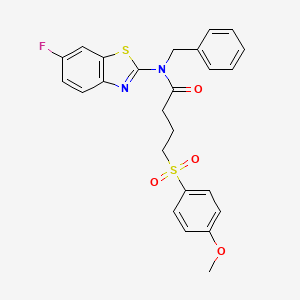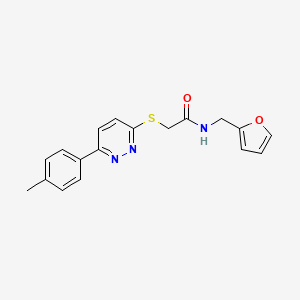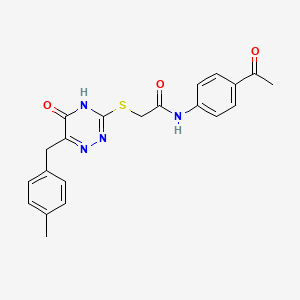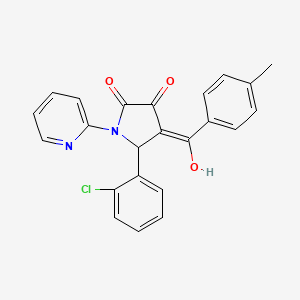![molecular formula C7H11Cl2N3 B2523260 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride CAS No. 2379945-52-3](/img/structure/B2523260.png)
1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride is a compound that belongs to the class of azetidines and pyrazoles. Azetidines are four-membered nitrogen-containing heterocycles, while pyrazoles are five-membered rings containing two nitrogen atoms.
準備方法
The synthesis of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized through the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The pyrazole ring can be introduced through a Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole-azetidine hybrid with boronic acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
作用機序
The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can participate in nucleophilic addition reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride can be compared with other similar compounds, such as:
Azetidine hydrochloride: This compound also contains an azetidine ring but lacks the pyrazole moiety, making it less versatile in certain applications.
1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride: This compound has an iodine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of the azetidine and pyrazole rings, providing a distinct set of chemical and biological properties.
特性
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-chloropyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3.ClH/c8-7-3-10-11(5-7)4-6-1-9-2-6;/h3,5-6,9H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQOAXFXSYOQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=C(C=N2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2523178.png)





![2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2523185.png)

![N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide](/img/structure/B2523190.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2523196.png)
![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2523198.png)


